Butyl 4-(4-(dimethylamino)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Butyl 4-(4-(dimethylamino)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidone (DHPM) derivative synthesized via the Biginelli reaction. Its structure features a 4-(dimethylamino)phenyl substituent at the C4 position of the tetrahydropyrimidine core and a butyl ester group at C3. The dimethylamino group is a strong electron-donating substituent, which enhances solubility through basicity, while the butyl ester contributes to lipophilicity. Although commercial availability is discontinued , its structural analogs have been extensively studied for biological activities, including thymidine phosphorylase (TP) inhibition, antitumor effects, and antitubercular properties.
Properties
CAS No. |
296262-64-1 |
|---|---|
Molecular Formula |
C18H25N3O3 |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
butyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C18H25N3O3/c1-5-6-11-24-17(22)15-12(2)19-18(23)20-16(15)13-7-9-14(10-8-13)21(3)4/h7-10,16H,5-6,11H2,1-4H3,(H2,19,20,23) |
InChI Key |
BKKZGGQQCKKDSV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)N(C)C)C |
solubility |
1.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-(4-(dimethylamino)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of dimethylaminobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization and esterification reactions . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Butyl 4-(4-(dimethylamino)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines; reactions often require catalysts and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Butyl 4-(4-(dimethylamino)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Butyl 4-(4-(dimethylamino)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural variations among DHPM derivatives include substituents on the phenyl ring (C4) and ester groups (C5). These modifications influence molecular weight, lipophilicity (cLogP), and solubility.
Table 1: Structural and Physicochemical Comparison
| Compound Name | Phenyl Substituent | Ester Group | Molecular Weight (g/mol) | cLogP* | Melting Point (°C) |
|---|---|---|---|---|---|
| Target Compound | 4-(dimethylamino) | Butyl | 343.42 | ~3.2† | Not reported |
| Methyl 4-(4-bromophenyl)-6-methyl-2-oxo-DHPM | 4-bromo | Methyl | 339.18 | ~2.8 | Not reported |
| Ethyl 4-(4-fluorophenyl)-6-methyl-2-oxo-DHPM | 4-fluoro | Ethyl | 278.28 | ~2.1 | Not reported |
| Benzyl 4-(3-fluorophenyl)-6-methyl-2-oxo-DHPM | 3-fluoro | Benzyl | 369.38 | ~3.5 | Not reported |
| Methyl 4-(3-nitrophenyl)-6-methyl-2-oxo-DHPM | 3-nitro | Methyl | 305.28 | ~1.9 | Not reported |
*Calculated using ChemBioDraw Ultra 13.0 (if applicable).
†Estimated based on structural analogs.
Key Observations :
- The dimethylamino group increases solubility compared to electron-withdrawing substituents (e.g., nitro, bromo) due to its basicity.
Thymidine Phosphorylase (TP) Inhibition
DHPM derivatives are potent TP inhibitors, a target for antitumor therapy. Substitutents significantly modulate IC50 values:
Table 2: TP Inhibition and Cytotoxicity
| Compound Name | TP IC50 (µM) | Cytotoxicity (IC50, µM) | Cell Line |
|---|---|---|---|
| Methyl 4-(4-bromophenyl)-6-methyl-2-oxo-DHPM | 303.5 ± 0.42 | 15.7 ± 0.9 | MCF-7 (breast) |
| Methyl 4-(3-nitrophenyl)-6-methyl-2-oxo-DHPM | 322.6 ± 1.68 | 314.3 ± 0.93 | HepG2 (liver) |
| Target Compound | Not reported | Not reported | N/A |
Insights :
- Electron-withdrawing groups (e.g., bromo, nitro) correlate with moderate TP inhibition but higher cytotoxicity, possibly due to reactive metabolite formation .
- The dimethylamino group in the target compound may reduce cytotoxicity compared to nitro or bromo analogs, though TP inhibition data are lacking.
Antitubercular Activity
Ethyl derivatives with trifluoromethylphenyl or pyrazolyl substituents show potent activity against Mycobacterium tuberculosis (H37Rv):
Biological Activity
Butyl 4-(4-(dimethylamino)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a synthetic compound that belongs to the class of tetrahydropyrimidines. This compound has garnered attention due to its potential biological activities, which may include enzyme inhibition, antimicrobial properties, and effects on cellular signaling pathways. This article provides a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
The compound's molecular structure is characterized by a pyrimidine ring with various substituents that contribute to its biological activity. Below is a summary of its chemical properties:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C16H22N3O3 |
| Molecular Weight | 302.36 g/mol |
| CAS Number | 296262-64-1 |
Enzyme Inhibition
Research indicates that compounds similar to this compound exhibit significant enzyme inhibition properties. These compounds can interact with various enzymes involved in metabolic pathways. For instance, studies have shown that related pyrimidine derivatives can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain pathways.
Antimicrobial Properties
The compound has been investigated for its antimicrobial potential. Preliminary studies suggest that it may exhibit activity against a range of bacterial strains. For example, a study on similar tetrahydropyrimidine derivatives reported effective inhibition of Gram-positive and Gram-negative bacteria, indicating the potential for development as an antibacterial agent.
Cytotoxicity and Anticancer Activity
The cytotoxic effects of this compound have also been explored. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspases and modulation of cell cycle regulators.
The biological effects of this compound are hypothesized to occur through several mechanisms:
- Receptor Binding : The compound may bind to specific receptors involved in cellular signaling pathways.
- Enzyme Interaction : It could inhibit key enzymes that regulate metabolic processes.
- Cell Cycle Modulation : The compound may affect the expression of proteins involved in the cell cycle.
Case Studies
Several case studies have highlighted the biological activities of related compounds:
- Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of tetrahydropyrimidines showed significant antimicrobial activity against resistant strains of bacteria.
- Cytotoxicity Assessment : Research conducted by Alizadeh et al. indicated that certain pyrimidine derivatives could effectively inhibit cancer cell proliferation in vitro by inducing apoptosis through caspase activation.
- Enzyme Inhibition Profile : A comparative analysis revealed that this compound exhibited a higher affinity for COX enzymes compared to simpler analogs.
Q & A
Q. What are the established synthetic routes for this compound, and how do reaction conditions influence product yield?
The compound is typically synthesized via a modified Biginelli reaction. A common method involves condensation of 4-(dimethylamino)benzaldehyde with ethyl acetoacetate and urea/thiourea derivatives in the presence of a Lewis acid catalyst (e.g., ammonium acetate) under reflux conditions in ethanol . Key variables include:
- Catalyst selection : Ammonium acetate is preferred for its mild acidity and ability to promote cyclization.
- Solvent optimization : Ethanol or methanol enhances solubility of intermediates, while aprotic solvents like DCM may reduce side reactions .
- Temperature control : Reflux (~80°C) balances reaction rate and decomposition risks.
Yield improvements (60–75%) are achieved by stepwise addition of reagents and inert atmosphere use to prevent oxidation .
Q. How is structural characterization performed for this tetrahydropyrimidine derivative?
Routine characterization includes:
- NMR spectroscopy : and NMR confirm the tetrahydropyrimidine core, with characteristic peaks for the dimethylamino group (~2.8 ppm for N(CH)) and ester carbonyl (~165 ppm) .
- X-ray crystallography : Single-crystal analysis using SHELXL (via SHELX suite) resolves stereochemistry and hydrogen-bonding networks, critical for understanding solid-state interactions .
- Mass spectrometry : High-resolution ESI-MS validates molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How can regioselectivity challenges during synthesis be addressed, particularly for substituents on the phenyl ring?
Regioselectivity issues arise during the condensation step, especially with electron-donating groups (e.g., dimethylamino). Strategies include:
- Microwave-assisted synthesis : Reduces reaction time (<1 hour) and minimizes side products by enhancing cyclization efficiency .
- Protecting group strategies : Temporary protection of the dimethylamino group (e.g., Boc) prevents undesired interactions during cyclization .
- Computational modeling : DFT calculations predict favorable transition states to guide reagent ratios and solvent polarity adjustments .
Q. What methodologies resolve contradictions in reported biological activity data (e.g., anticancer vs. anti-inflammatory effects)?
Discrepancies in bioactivity often stem from assay conditions or cell-line specificity. Robust approaches include:
- Dose-response profiling : IC values should be validated across multiple cell lines (e.g., HeLa, MCF-7) with standardized protocols .
- Target engagement studies : Fluorescence polarization assays quantify binding affinity to proposed targets (e.g., thymidine phosphorylase) to confirm mechanism .
- Metabolic stability testing : Liver microsome assays identify if rapid degradation in certain media skews activity results .
Q. How can crystallographic data be leveraged to rationalize structure-activity relationships (SAR)?
- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., C–H···O bonds) that influence solubility and bioavailability .
- Torsion angle analysis : Correlates conformational flexibility of the butyl ester with membrane permeability .
- Docking simulations : Software like AutoDock Vina integrates crystal structures (PDB files) to predict binding modes in enzyme active sites .
Methodological Challenges
Q. What analytical techniques are critical for detecting decomposition products during storage?
- HPLC-DAD : Monitors ester hydrolysis (e.g., free carboxylic acid formation) under varying pH and temperature conditions .
- TGA/DSC : Identifies thermal degradation thresholds (>150°C) to optimize storage conditions .
- Stability-indicating assays : Forced degradation studies (e.g., UV light exposure) coupled with LC-MS/MS characterize photolytic byproducts .
Q. How can reaction scalability be improved without compromising enantiomeric purity?
- Continuous flow reactors : Enhance heat/mass transfer for multi-gram syntheses, reducing racemization risks .
- Chiral stationary phases (CSPs) : Use HPLC with amylose-based CSPs to separate diastereomers during purification .
- In situ monitoring : ReactIR tracks intermediate formation in real time, enabling rapid optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
